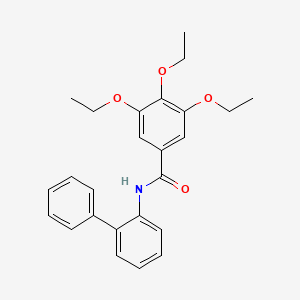![molecular formula C22H14ClNO7 B3529427 [2-(4-Benzoyloxyphenyl)-2-oxoethyl] 4-chloro-3-nitrobenzoate](/img/structure/B3529427.png)
[2-(4-Benzoyloxyphenyl)-2-oxoethyl] 4-chloro-3-nitrobenzoate
Übersicht
Beschreibung
[2-(4-Benzoyloxyphenyl)-2-oxoethyl] 4-chloro-3-nitrobenzoate is a complex organic compound that features both ester and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Benzoyloxyphenyl)-2-oxoethyl] 4-chloro-3-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the esterification of 4-hydroxybenzoic acid with benzoyl chloride to form 4-benzoyloxybenzoic acid. This intermediate is then reacted with 2-bromoacetophenone under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(4-Benzoyloxyphenyl)-2-oxoethyl] 4-chloro-3-nitrobenzoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products Formed
Oxidation: Formation of amine derivatives
Reduction: Formation of carboxylic acids and alcohols
Substitution: Formation of substituted derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(4-Benzoyloxyphenyl)-2-oxoethyl] 4-chloro-3-nitrobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ester and nitro groups can be modified to create derivatives that interact with specific biological targets.
Medicine
In medicine, derivatives of this compound may have potential as pharmaceutical agents. The presence of the nitro group suggests possible applications in the development of antimicrobial or anticancer drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of [2-(4-Benzoyloxyphenyl)-2-oxoethyl] 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates, while the nitro group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(4-Benzoyloxyphenyl)-2-oxoethyl] 2-chloro-4-nitrobenzoate
- [2-(4-Benzoyloxyphenyl)-2-oxoethyl] 4-chloro-2-nitrobenzoate
Uniqueness
Compared to similar compounds, [2-(4-Benzoyloxyphenyl)-2-oxoethyl] 4-chloro-3-nitrobenzoate has a unique arrangement of functional groups that confer distinct reactivity and properties
Eigenschaften
IUPAC Name |
[2-(4-benzoyloxyphenyl)-2-oxoethyl] 4-chloro-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO7/c23-18-11-8-16(12-19(18)24(28)29)21(26)30-13-20(25)14-6-9-17(10-7-14)31-22(27)15-4-2-1-3-5-15/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHFFULRLZWPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-fluorobenzoate](/img/structure/B3529371.png)
![ethyl 2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3529379.png)
![N-(3-chlorophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B3529380.png)
![methyl 4-[({[4-ethyl-5-({[(4-methylphenyl)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3529384.png)
![3-[(5E)-5-[(2-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3529388.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3529392.png)
![4-[(5-imino-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B3529410.png)
![N-(4-ethylphenyl)-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B3529416.png)
![4-({4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)morpholine](/img/structure/B3529442.png)
![dimethyl 4-(3-fluorophenyl)-1-[2-(4-methoxyphenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3529448.png)
![N~1~-(2,4-DIMETHYLPHENYL)-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B3529451.png)
![2-(2-bromo-4-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B3529452.png)
![5-(2-methoxyphenoxy)-2-[3-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3529459.png)
